1,4-Dichloro-2-butyne
Overview
Description
1,4-Dichloro-2-butyne is an organic compound with the molecular formula C4H4Cl2. It is a clear, colorless to yellowish liquid that is sensitive to light. This compound is primarily used in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
1,4-Dichloro-2-butyne is a synthetic compound that has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles
Mode of Action
For instance, it has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles , indicating that it can interact with other compounds to form complex structures.
Biochemical Pathways
Given its use in the synthesis of 1,4-disubstituted 1,2,3-triazoles , it’s likely that it plays a role in the formation of these compounds, which are known to have various biological activities.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1258 g/mL at 25 °C (lit) . This suggests that it could potentially be absorbed and distributed in the body, although further studies would be needed to confirm this.
Result of Action
It’s known to be a poison by intravenous route . When heated to decomposition, it emits toxic fumes of Cl- .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s sensitive to light , suggesting that exposure to light could potentially affect its stability or efficacy. Furthermore, it’s recommended to be stored in a dark place, sealed in dry, at room temperature , indicating that humidity and temperature could also impact its stability.
Biochemical Analysis
Cellular Effects
It is known that 1,4-Dichloro-2-butyne can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors
Preparation Methods
1,4-Dichloro-2-butyne can be synthesized through several methods:
From 1,4-butynediol: This method involves treating 1,4-butynediol with thionyl chloride.
Dehydrochlorination: Another method involves the dehydrochlorination of this compound using sodium hydroxide in an alcoholic medium at around 70°C.
Chemical Reactions Analysis
1,4-Dichloro-2-butyne undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Isomerization: Under certain conditions, it can undergo acetylene-diene isomerization to form compounds like 2-chloro-4-methoxy-1,3-butadiene.
Dehydrochlorination: This reaction with sodium hydroxide can produce diacetylene.
Scientific Research Applications
1,4-Dichloro-2-butyne has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important in medicinal chemistry.
Pharmaceuticals: It serves as an intermediate in the synthesis of antitumor agents, such as the 20S-camptothecin family.
Material Science: It is used in the development of battery materials.
Comparison with Similar Compounds
1,4-Dichloro-2-butyne can be compared with similar compounds such as:
1,4-Dichlorobut-2-ene: This compound is an isomer of this compound and is used as an intermediate in the production of chloroprene.
2-Butyne-1,4-diol: This compound is a precursor in the synthesis of this compound.
Diacetylene: Formed by the dehydrochlorination of this compound, diacetylene is used in polymerization and spectroscopic studies.
This compound stands out due to its unique reactivity and its role as a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
IUPAC Name |
1,4-dichlorobut-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHDLEVSZBOHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061165 | |
Record name | 1,4-Dichloro-2-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | 1,4-Dichloro-2-butyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9750 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.86 [mmHg] | |
Record name | 1,4-Dichloro-2-butyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9750 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
821-10-3 | |
Record name | 1,4-Dichloro-2-butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyne, 1,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-DICHLORO-2-BUTYNE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butyne, 1,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dichloro-2-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichlorobut-2-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Dichloro-2-butyne?
A1: this compound has the molecular formula C4H4Cl2 and a molecular weight of 122.98 g/mol.
Q2: Which spectroscopic techniques have been used to characterize this compound?
A2: Various spectroscopic techniques have been employed to study this compound, including Infrared (IR) spectroscopy [], proton Nuclear Magnetic Resonance (1HNMR) spectroscopy [, ], Carbon-13 Nuclear Magnetic Resonance (13CNMR) spectroscopy [], mass spectrometry (MS) [, ], and Ultraviolet (UV) spectroscopy []. Additionally, Raman spectroscopy has been used to analyze its vibrational characteristics [, , ]. Electron diffraction studies have also been conducted to determine its molecular structure [].
Q3: How does the UV spectrum of this compound change with solvent polarity?
A3: Research indicates that the λmax of this compound exhibits a "W" shaped alteration with increasing solvent polarity [].
Q4: What is the significance of this compound in organic synthesis?
A4: this compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the chlorine atoms and the presence of the carbon-carbon triple bond.
Q5: How can this compound be used to synthesize 1,3-Pentadiyne?
A5: 1,3-Pentadiyne can be synthesized with yields up to 78% by reacting this compound with three equivalents of sodamide in liquid ammonia, followed by reaction with methyl iodide [].
Q6: Can you describe a method for synthesizing butadiyne from this compound?
A6: Butadiyne can be obtained with yields up to ~90% by gradually adding this compound to a mixture of concentrated potassium hydroxide and dimethyl sulfoxide at ~70 °C [].
Q7: How does this compound react with potassium hydroxide in different solvent systems?
A7: The reaction of this compound with potassium hydroxide yields different products depending on the solvent system. In aqueous-methanolic potassium hydroxide, 1-methoxy-4-chloro-2-butyne is formed as the main product, while in methanolic potassium hydroxide, 1,4-dimethoxy-2-butyne is predominantly formed [].
Q8: Describe the synthesis of 5-(1′-Chlorovinyl)-1,2,3,4,5-pentachloromethylcyclopentadiene from this compound.
A8: 5-(1′-Chlorovinyl)-1,2,3,4,5-pentachloromethylcyclopentadiene can be synthesized regioselectively through a palladium chloride-catalyzed [2+2+1] trimerization of this compound, resulting in an excellent yield []. This reaction highlights the potential of this compound as a substrate for cycloaddition reactions.
Q9: How can this compound be utilized in the synthesis of substituted 2-vinylfurans?
A9: this compound reacts with β-ketosulfones in the presence of potassium carbonate at 56°C for 8 hours to afford substituted 2-vinylfurans in good yields. This [3 + 2] cycloisomerization reaction provides an efficient route to access these valuable heterocyclic compounds [].
Q10: What types of compounds can be synthesized from this compound and N-heteroarenes?
A10: this compound can be reacted with various N-heteroarenes, such as imidazole, pyrrole, pyrazole, and indole derivatives, in the presence of bases to yield 1,4-bis(heteroaryl)-1,3-dienes and 1-heteroarylbut-1-en-3-yne derivatives in good to high yields [, ].
Q11: How does DTBB catalyze the lithiation of this compound?
A11: DTBB (di-tert-butylbiphenyl) acts as a catalyst in the lithiation of this compound under Barbier conditions. This method allows for the synthesis of functionalized alkynes, highlighting the potential of this compound as a precursor for more complex alkyne derivatives [, ].
Q12: What are the products of the mercuric ion-catalyzed hydration of 1,4-bis(arylthio)-2-butynes?
A12: The mercuric ion-catalyzed hydration of 1,4-bis(arylthio)-2-butynes yields various products depending on the reaction conditions. These products include 1,4-bis(arylthiomethyl)vinyl acetate, 1,4-bis(arylthio)-2-butanone, 1-(arylthio)-3-buten-2-one, and 1-(arylthio)-4-acetoxy-2-butanone. The specific product distribution is influenced by factors such as solvent and reaction time [, ].
Q13: How does the reaction of this compound with allyl bromide in the presence of a palladium catalyst differ from typical codimerization reactions?
A13: Instead of yielding a simple codimerization product, the reaction of this compound with allyl bromide using the catalyst PdCl2(PhCN)2 results in a series of unexpected products. Analysis by gas chromatography-mass spectrometry (GC-MS) revealed the formation of eight compounds, including various geometrical isomers and products of halogen exchange reactions [].
Q14: How can this compound be used in the synthesis of biscalix[4]arenes?
A14: this compound can be reacted with p-tert-butylcalix[4]arene in the presence of potassium carbonate in acetonitrile to directly produce single and double 2-butyne-bridged biscalix[4]arenes. This direct synthetic approach offers a convenient route to these complex molecules, which have potential applications in host-guest chemistry [].
Q15: What is the role of this compound in the synthesis of (all Z)-4,7,10,13-nonadecatetraen-1-ol 4-methylbenzenesulfonate?
A15: (all Z)-4,7,10,13-nonadecatetraen-1-ol 4-methylbenzenesulfonate, a crucial precursor to carbon-14 labeled arachidonic acid, can be synthesized in a multi-step process starting from 1-heptyne, this compound, and propargyl alcohol. This synthesis demonstrates the utility of this compound in building complex molecules with specific stereochemistry [].
Q16: How is this compound used in the synthesis of bis(amino acid) derivatives that adopt a C2-symmetric turn conformation?
A16: this compound serves as the starting material for the preparation of 1,4-diamino-2-butyne, which is further reacted with protected amino acids to synthesize bis(amino acid) derivatives. NMR studies confirmed that these derivatives adopt a C2-symmetric turn conformation stabilized by intramolecular hydrogen bonds [].
Q17: Can you describe the synthesis and properties of 2,3-Bis(trimethylstannyl)-1,3-butadiene from this compound?
A17: 2,3-Bis(trimethylstannyl)-1,3-butadiene can be synthesized by treating this compound with two equivalents of Trimethylstannyllithium in THF. This reaction initially forms 1,4-bis(trimethylstannyl)-2-butyne, which can be isomerized to the desired butadiene derivative using a catalytic amount of Methyllithium or trimethylstannyllithium in the presence of HMPA [].
Q18: How can this compound be used in the synthesis of 1-N,N-Dialkylamino-1,3-Pentadiynes?
A18: 1-N,N-Dialkylamino-1,3-Pentadiynes can be synthesized with an overall yield greater than 50% starting from this compound. The final step involves a base-catalyzed isomerization of HC≡CC≡CCH2NR2, where R can be a methyl or ethyl group [].
Q19: Describe the formation of 4-Ethinyl-1H-1,2,3-triazole from this compound.
A19: Reacting this compound with sodium azide yields 1-azido-4-chloro-2-butyne. Subsequent treatment with sodium hydroxide in methanol leads to the formation of 4-ethinyl-1H-1,2,3-triazole as the major product. This reaction likely proceeds through the intermediacy of azidobutatriene, which undergoes cyclization to form the triazole ring [].
Q20: How can this compound be utilized in the synthesis of polycationic cyclic alkynes?
A20: Polycationic cyclic alkynes with intermediate ring sizes can be readily synthesized by reacting this compound with α,ω-di(tertiary)amines in an appropriate solvent system. This method provides a straightforward route to these unique compounds, expanding the synthetic utility of this compound in heterocyclic chemistry [].
Q21: How do solvent and salt effects influence the selectivity of the codimerization of 1,4-substituted-2-butyne derivatives with allyl chloride?
A21: The codimerization of this compound, 2-butyne-1,4-diol, and 2-butyne-1,4-diacetate with allyl chloride in the presence of PdCl2(PhCN)2 yields 1,4-hexadiene derivatives. The selectivity of the double bond formation, leading to either Z- or E-isomers, can be controlled by adjusting the solvent and halide salt used in the reaction [].
Q22: How is this compound employed in the synthesis of bis-sulfonyl dibenzofurans?
A22: Bis-sulfonyl dibenzofurans can be synthesized through a potassium carbonate-mediated benzannulation of α-sulfonyl o-hydroxyacetophenones with this compound. This one-pot procedure, conducted under an air atmosphere, involves a series of transformations, including double α-propargylation, sulfonyl migration, and intramolecular ring-closure, highlighting the versatility of this compound in constructing complex heterocyclic systems [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.